BenchChemオンラインストアへようこそ!

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Lipophilicity Drug-likeness Membrane permeability

This 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine scaffold is a privileged kinase-inhibitor core (parent Aurora A/B IC50=250 nM) and a validated BACE inhibitor template. The electrophilic chloroacetyl side chain enables direct conjugation with amine-containing fragments for focused covalent or reversible inhibitor library synthesis. With a TPSA of 38.1 Ų and XLogP3 of 0.6, it offers superior passive permeability for cellular assays compared to amino-propanoyl analogs. At 234.08 Da, it provides ample headroom for fragment growth before exceeding lead-likeness criteria.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08 g/mol
CAS No. 2090943-55-6
Cat. No. B1479177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one
CAS2090943-55-6
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C(=O)CCl
InChIInChI=1S/C8H9Cl2N3O/c9-3-8(14)12-1-2-13-6(10)4-11-7(13)5-12/h4H,1-3,5H2
InChIKeyPJHQRLFPGOVONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one (CAS 2090943-55-6): Core Intermediate for Kinase-Focused Medicinal Chemistry


2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one (CAS 2090943-55-6) is a bifunctional heterocyclic building block that combines a 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine scaffold with a reactive chloroacetyl side chain at the 7-position [1]. The imidazo[1,2-a]pyrazine core is a privileged kinase-inhibitor scaffold, with the parent core exhibiting dual Aurora A/B inhibition (IC50 = 250 nM) [2]. The 5,6-dihydro variant is also exploited in BACE inhibitor programs targeting Alzheimer's disease [3]. This compound serves as a versatile electrophilic intermediate for constructing more elaborate kinase-targeted libraries through nucleophilic displacement of the α-chloro group.

Why 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one Cannot Be Replaced by Generic Imidazopyrazine Analogs


Within the 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-yl series, seemingly minor structural changes produce substantial shifts in physicochemical properties that govern downstream synthetic utility and biological profile. Replacing the chloroacetyl group with an amino-propanoyl side chain (CAS 2089678-48-6) reduces lipophilicity by over 1 log unit (XLogP3: -0.5 vs 0.6) and nearly doubles the topological polar surface area (TPSA: 64.2 vs 38.1 Ų) [1][2]. Extending the acyl chain from acetyl to propanoyl (CAS 2092792-62-4) or butanoyl (CAS 2091119-34-3) increases molecular weight progressively (234 → 248 → 262 Da) while altering boiling point and density [1][3]. The fully aromatic analog lacking the 3-chloro and dihydro features (CAS 2228923-33-7) shows a 2-fold increase in XLogP3 (1.3 vs 0.6) and a 24% larger TPSA [4]. These differences translate directly into divergent reactivity, solubility, and target-binding profiles that preclude generic interchange.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one (CAS 2090943-55-6) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Chloroacetyl vs. Amino-Propanoyl Side Chain

The target compound bearing the chloroacetyl side chain (CAS 2090943-55-6) exhibits an XLogP3 of 0.6, which is 1.1 log units higher than the amino-propanoyl analog (CAS 2089678-48-6; XLogP3 = -0.5). This difference reflects the replacement of the neutral, halogenated chloroacetyl moiety with a basic primary amine in the comparator [1][2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Implications for Oral Bioavailability and CNS Penetration

The target compound displays a TPSA of 38.1 Ų, which is substantially lower than the amino-propanoyl analog (TPSA = 64.2 Ų) and the fully aromatic chloroacetyl analog (CAS 2228923-33-7; TPSA = 47.3 Ų). The TPSA of 38.1 Ų falls below the widely accepted Veber threshold of 140 Ų for oral bioavailability and is within the optimal range (<60–70 Ų) for passive blood-brain barrier penetration [1][2][3].

Oral bioavailability CNS drug design Blood-brain barrier

Reactive Handle Differentiation: Chloroacetyl Electrophilicity vs. Amino Nucleophilicity

The chloroacetyl group of the target compound provides a reactive electrophilic center (α-chloro ketone) amenable to nucleophilic displacement by amines, thiols, or alkoxides, enabling rapid diversification into secondary amines, thioethers, and ethers. In contrast, the amino-propanoyl analog (CAS 2089678-48-6) presents a nucleophilic primary amine that requires electrophilic coupling partners, fundamentally reversing the synthetic vector. Within the chloroacyl series, the target compound offers the shortest carbon chain (acetyl, C2), providing minimal steric encumbrance at the reactive center compared to propanoyl (C3, CAS 2092792-62-4) and butanoyl (C4, CAS 2091119-34-3) congeners, as reflected in the progressively decreasing density from 1.59 to 1.52 to ~1.5 g/cm³ [1][2][3].

Synthetic utility Electrophilic warhead Kinase inhibitor conjugation

Scaffold Saturation State: 5,6-Dihydro vs. Fully Aromatic Imidazopyrazine

The target compound incorporates a 5,6-dihydroimidazo[1,2-a]pyrazine scaffold, which introduces sp³ character at the 5- and 6-positions. This contrasts with the fully aromatic imidazo[1,2-a]pyrazine analog (CAS 2228923-33-7), which is planar across the entire bicyclic system. The dihydro scaffold is a validated core in BACE inhibitor programs (WO 2012/085038) where the saturated ring modulates conformational properties distinct from the aromatic Aurora kinase inhibitor core (PDB 3myg, IC50 = 250 nM) [1][2]. The 3-chloro substituent on the target compound further differentiates it from the unsubstituted aromatic analog, contributing to a lower XLogP3 (0.6 vs 1.3) despite the additional chlorine [3].

Scaffold geometry Conformational flexibility Kinase selectivity

Molecular Weight and Heavy Atom Count Optimization for Fragment-Based Drug Discovery

With a molecular weight of 234.08 Da and 14 heavy atoms, the target compound occupies a strategic position between fragment-like and lead-like chemical space. It is 13.92 Da lighter than the propanoyl analog (MW = 248.11), 27.95 Da lighter than the butanoyl analog (MW = 262.13), and 38.48 Da heavier than the aromatic analog lacking the 3-chloro substituent (MW = 195.60) [1][2][3]. This positions the compound near the upper boundary of the 'rule of three' fragment space (MW ≤ 300) while retaining sufficient complexity for meaningful target engagement.

Fragment-based drug discovery Lead-likeness Molecular weight efficiency

Optimal Application Scenarios for 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one (CAS 2090943-55-6)


Covalent Kinase Inhibitor Library Synthesis via Chloroacetyl Displacement

The electrophilic chloroacetyl group enables direct conjugation with amine-containing kinase hinge-binding fragments to generate focused libraries of reversible or irreversible covalent inhibitors. Compared to the propanoyl analog (CAS 2092792-62-4, 14% higher MW), the shorter acetyl linker minimizes added steric bulk while retaining the 3-chloroimidazopyrazine core that provides a validated kinase recognition motif (parent scaffold Aurora IC50 = 250 nM) [1][2].

CNS-Penetrant BACE Inhibitor Fragment Elaboration

The TPSA of 38.1 Ų falls within the optimal range for passive BBB penetration (<60–70 Ų), and the saturated 5,6-dihydro scaffold is the core template used in Janssen's BACE inhibitor patent series (WO 2012/085038) [1][2]. The target compound can serve as an advanced intermediate for synthesizing 7-acyl-8-amino derivatives, where the chloroacetyl group is first displaced and the resulting amide subsequently reduced or modified.

Fragment-to-Lead Optimization with High Atom Economy

At 234.08 Da with 14 heavy atoms and only 1 rotatable bond, this compound provides a rigid, chlorine-dense starting point for fragment growth [1]. Compared to the amino-propanoyl analog (CAS 2089678-48-6, XLogP3 = -0.5, TPSA = 64.2), the target compound offers superior permeability characteristics for cellular target engagement assays [2]. Its MW advantage over the propanoyl (248 Da) and butanoyl (262 Da) analogs leaves greater headroom for adding potency-conferring substituents before exceeding lead-likeness criteria.

Selective Aurora vs. BACE Scaffold-Hopping Programs

The 5,6-dihydro scaffold with 3-chloro substitution occupies a unique position between the flat aromatic Aurora kinase inhibitor chemotype (PDB 3myg, IC50 = 250 nM) and the dihydro BACE inhibitor chemotype [1][2]. This enables dual-purpose library design where the same intermediate can be elaborated in parallel toward both kinase and protease targets, maximizing screening deck efficiency. The 3-chloro substituent provides a synthetic handle (via cross-coupling) unavailable in the unsubstituted aromatic analog (CAS 2228923-33-7).

Quote Request

Request a Quote for 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.